molecular formula C8H5FN2 B8496756 6-Fluoronaphthyridine

6-Fluoronaphthyridine

Cat. No.: B8496756
M. Wt: 148.14 g/mol
InChI Key: QILHGSSOWXKYFZ-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthyridine Scaffolds in Advanced Chemical Research

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.comdntb.gov.ua There are six possible isomers of naphthyridine, each distinguished by the position of the nitrogen atoms in the rings. mdpi.comdntb.gov.ua These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous natural products and their versatile biological activities. dntb.gov.uaresearchgate.nettandfonline.com

Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govscite.ai Notably, the 1,8-naphthyridine (B1210474) core is a privileged scaffold in drug discovery, with several derivatives being investigated for the treatment of neurodegenerative diseases like Alzheimer's, multiple sclerosis, and depression. tandfonline.comnih.govnih.gov Their mechanism of action can involve intercalation with DNA, disrupting its replication and transcription, which is particularly relevant for their application as anticancer agents. scite.ai The versatility in their synthesis and reactivity allows for the generation of diverse libraries of compounds for biological screening. researchgate.netnih.gov

The Role of Fluorine Substitution in Modulating Electronic and Steric Properties within Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. tandfonline.comnumberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups. tandfonline.combohrium.com This modulation of pKa can influence a compound's pharmacokinetic properties and its binding affinity to biological targets. bohrium.com

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This allows it to be incorporated into a molecule often without causing significant steric hindrance, while still imparting profound electronic changes. beilstein-journals.org The substitution of hydrogen with fluorine can also increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging its biological half-life. tandfonline.combohrium.comtandfonline.com Furthermore, fluorination can enhance lipophilicity, which may improve membrane permeability and bioavailability. tandfonline.comnumberanalytics.comnih.gov The unique properties of the carbon-fluorine bond, including its strength and polarity, contribute to these beneficial modifications. numberanalytics.comwikipedia.org

Genesis and Evolution of Research Interest in Fluorinated Naphthyridine Derivatives

The initial interest in naphthyridine derivatives as therapeutic agents was sparked by the discovery of nalidixic acid, a 1,8-naphthyridine derivative, in 1962, which was introduced as an antibacterial drug. mdpi.com A significant breakthrough in this class of compounds came with the introduction of 6-fluoro analogues, which led to the development of broad-spectrum fluoroquinolone antibiotics. scite.ai This demonstrated the profound impact that fluorine substitution could have on the biological activity of the naphthyridine scaffold.

The success of fluoroquinolones spurred further research into other fluorinated naphthyridine isomers. Synthetic chemists began to explore various methods for introducing fluorine into the naphthyridine core, including the use of fluorinated building blocks and late-stage fluorination techniques. tandfonline.comresearchgate.net Research has since expanded to investigate the potential of fluoronaphthyridines in other therapeutic areas beyond antibacterials, including their use as anticancer agents and kinase inhibitors. acs.orgnih.gov For instance, some fluoronaphthyridine derivatives have shown potent activity against both aerobic and anaerobic bacteria, with some being more effective than ciprofloxacin (B1669076) against certain strains. nih.gov

Current State of Knowledge and Identified Research Gaps Pertaining to 6-Fluoronaphthyridine

Current research on fluoronaphthyridines is active, with a focus on synthesizing new derivatives and evaluating their biological activities. acs.orgacs.org For example, studies have explored the synthesis and structure-activity relationships of various substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. acs.orgnih.gov These investigations have revealed that specific substitutions at different positions on the fluoronaphthyridine core can significantly influence their antibacterial potency and pharmacokinetic properties. mdpi.com

However, while much of the research has concentrated on the 1,8-naphthyridine scaffold, other isomers, including the 1,5-, 1,6-, and 1,7-naphthyridines, are also being investigated. acs.orgnih.gov There is a growing interest in developing novel synthetic methodologies to access these diverse fluorinated naphthyridine cores. nih.govacs.org

A significant research gap appears to be a comprehensive understanding of the specific properties and potential applications of the this compound isomer in particular. While the broader class of fluoronaphthyridines is well-studied, a dedicated and in-depth exploration of the 6-fluoro substituted variants across all naphthyridine isomer backbones is less documented. Further research is needed to elucidate the unique electronic and steric effects of fluorine at the 6-position and how these translate into specific biological activities or material properties.

Scope and Objectives of Contemporary Academic Investigations on this compound

Contemporary academic investigations into this compound and its derivatives are primarily focused on several key areas:

Novel Synthetic Methodologies: A primary objective is the development of efficient and regioselective methods for the synthesis of 6-fluoronaphthyridines. This includes both the construction of the naphthyridine core with a pre-installed fluorine atom and the late-stage fluorination of existing naphthyridine scaffolds. researchgate.netacs.org

Medicinal Chemistry Applications: A major driving force for research is the exploration of the therapeutic potential of this compound derivatives. This involves the design and synthesis of new analogues and their evaluation as antibacterial, anticancer, and antiviral agents, among others. acs.orgacs.org Structure-activity relationship (SAR) studies are crucial in this context to identify the key structural features responsible for biological activity. nih.gov

Materials Science: The unique electronic properties imparted by the fluorine atom make fluorinated heterocycles, including this compound, promising candidates for applications in materials science. rsc.org Research in this area aims to explore their potential use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices. numberanalytics.com

Understanding Fundamental Properties: A fundamental objective is to gain a deeper understanding of how the position of the fluorine atom on the naphthyridine scaffold influences its physicochemical properties. This includes its electronic structure, reactivity, and intermolecular interactions, which are critical for rational drug design and the development of new materials. beilstein-journals.orgrsc.org

Data on Naphthyridine Research

IsomerKey Research AreasNotable Derivatives/Applications
1,8-NaphthyridineAntibacterials, Anticancer, Neurodegenerative DiseasesNalidixic acid, Fluoroquinolones, Vosaroxin mdpi.comnih.govscite.ainih.gov
1,5-Naphthyridine (B1222797)Anticancer, Antiviral, Kinase InhibitorsAnti-Ebola virus pharmacophores, c-Met kinase inhibitors mdpi.com
1,6-Naphthyridine (B1220473)Anticancer, Antiviral (HIV), Kinase InhibitorsKinase inhibitors acs.orgresearchgate.net
2,7-Naphthyridine (B1199556)Antitumor, Antimicrobial, Analgesic, AnticonvulsantVarious synthetic analogs benthamdirect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

3-fluoro-1,8-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H

InChI Key

QILHGSSOWXKYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 6 Fluoronaphthyridine and Its Precursors

Historical and Pioneering Synthetic Routes to Naphthyridine and Fluorinated Heterocycles

The development of synthetic routes to 6-fluoronaphthyridine is built upon a foundation of classic organic reactions used to create both the parent naphthyridine rings and to introduce fluorine into aromatic systems. Naphthyridines, as fused pyridopyridines, have been assembled through several key named reactions that form the second pyridine (B92270) ring onto a pre-existing pyridine substrate. thieme-connect.dedigitallibrary.co.in

Pioneering routes to the naphthyridine core include:

The Skraup Synthesis : A reaction that typically involves reacting an aminopyridine with glycerol, an oxidizing agent (like sodium nitrite), and sulfuric acid to form the second ring. This method is one of the oldest for constructing quinoline (B57606) and naphthyridine systems. nih.gov

The Gould-Jacobs Reaction : This versatile method involves the condensation of an aminopyridine with a derivative of malonic acid, such as diethyl methylenemalonate, followed by a thermal cyclization to form a 4-hydroxynaphthyridine derivative. nih.gov This approach has been widely used for various 1,5- and 1,8-naphthyridine (B1210474) syntheses. digitallibrary.co.innih.gov

The Conrad-Limpach-Knorr Reaction : Similar to the Gould-Jacobs reaction, this involves the condensation of an aminopyridine with a β-ketoester. The subsequent cyclization, which can be thermally induced, leads to the formation of 4-hydroxynaphthyridines. nih.gov

The Friedländer Annulation : This reaction constructs the naphthyridine skeleton by the base- or acid-catalyzed condensation of a pyridine derivative containing both an amino and a vicinal carbonyl group with a compound containing an activated methylene (B1212753) group. thieme-connect.de

The introduction of fluorine into heterocyclic systems historically presented significant challenges. Early pioneering methods for fluorination include:

The Balz-Schiemann Reaction : This has been a cornerstone for introducing fluorine into aromatic rings. It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aromatic amine. nih.govresearchgate.net This method offers high regioselectivity, as the position of the fluorine atom is dictated by the initial position of the amino group. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The displacement of a good leaving group, such as a chloride or nitro group, from an activated aromatic ring by a fluoride (B91410) source (e.g., potassium fluoride) has also been a viable, though historically challenging, method. The efficacy of this reaction depends heavily on the electronic properties of the heterocyclic ring and the reaction conditions.

Contemporary Total Synthesis Approaches for this compound

Modern synthetic chemistry offers more sophisticated and efficient pathways to this compound. These routes often involve multi-step sequences that allow for precise control over the substitution pattern of the final molecule. The assembly can be broadly categorized by the strategies used for fluorination and for the formation of the bicyclic core.

Achieving regioselective fluorination at the C6 position is a critical step in the synthesis of the target compound. The strategy often depends on whether the fluorine is introduced early in the synthesis on a precursor or late-stage on a pre-formed naphthyridine ring system.

Late-Stage Fluorination via Diazotization-Fluorodediazoniation : A prominent method for synthesizing 6-fluoro-1,8-naphthyridines involves the Balz-Schiemann reaction. This approach starts with a 6-amino-1,8-naphthyridine derivative, which is converted to its 6-diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this salt introduces the fluorine atom specifically at the C6 position. researchgate.net This method is particularly useful as the amino precursor can often be prepared through well-established routes.

Nucleophilic Aromatic Substitution (SNAr) : A common industrial approach, especially for analogues like the fluoroquinolone antibiotics, involves the displacement of a leaving group at the C6 position. For instance, a 6-chloro-naphthyridine derivative can be treated with a fluoride source, such as spray-dried potassium fluoride in the presence of a phase-transfer catalyst, to yield the 6-fluoro product. The naphthyridine ring system is sufficiently electron-deficient to activate the C6 position for nucleophilic attack.

Fluorination of Precursors : An alternative strategy is to begin with a pyridine ring that is already fluorinated in the correct position. For example, the synthesis of a 1,5-naphthyridine (B1222797) derivative has been achieved starting from 2-bromo-6-fluoropyridin-3-amine (B1374916). nih.gov In this case, the fluorine atom is carried through the subsequent cyclization steps that form the second ring.

Table 1: Comparison of Regioselective Fluorination Strategies

MethodPrecursorReagentsKey FeatureCitation(s)
Balz-Schiemann Reaction6-Amino-1,8-naphthyridine1. HBF4, NaNO22. HeatLate-stage fluorination with high regioselectivity. researchgate.net
Nucleophilic Substitution (SNAr)6-Chloro-naphthyridineKF, Phase-transfer catalystSuitable for large-scale synthesis; requires an activated substrate. nih.gov
Fluorinated Precursor Synthesis2-Bromo-6-fluoropyridin-3-amineN/A (Fluorine present in starting material)Fluorine is incorporated early; avoids harsh late-stage fluorination conditions. nih.gov

Gould-Jacobs Reaction : This remains a highly relevant and frequently used method. For the synthesis of many 1,8-naphthyridine derivatives, a 2-aminopyridine (B139424) is reacted with diethyl ethoxymethylenemalonate (EMME). The initial condensation product is then cyclized at high temperatures (often in Dowtherm A or diphenyl ether) to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate scaffold. digitallibrary.co.innih.gov This intermediate is a versatile precursor for further functionalization, including the introduction of a fluorine atom.

Palladium-Catalyzed Heck Reaction and Cyclization : A contemporary approach involves an intramolecular Heck reaction. For example, a 2-bromo-6-fluoropyridin-3-amine can be coupled with methyl acrylate (B77674) using a palladium catalyst. The resulting intermediate undergoes a subsequent intramolecular cyclization to form the 1,5-naphthyridine ring system. nih.gov

Cascade Annulation Reactions : Advanced strategies involve cascade or domino reactions where multiple bonds are formed in a single pot. These methods offer high atom economy and efficiency. For instance, cascade annulation reactions have been developed for preparing complex polycyclic naphthyridines, proceeding through Michael additions followed by intramolecular cyclizations. nih.govrsc.org

Catalytic Methodologies in this compound Synthesis

The use of catalysis, particularly with transition metals, has revolutionized the synthesis of complex heterocyclic molecules like this compound. These methods facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.

Transition metal catalysis is instrumental in both building the naphthyridine scaffold and in functionalizing it.

Palladium-Catalyzed Cross-Coupling : Reactions such as the Suzuki, Stille, and Heck couplings are powerful tools for forming C-C bonds. thieme-connect.de A Suzuki coupling, for instance, could be used to attach an aryl or vinyl group to a pre-formed chloronaphthyridine core. As mentioned, the Heck reaction is used in a key cyclization step to form the naphthyridine ring itself. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds. It can be used to introduce amino substituents onto the naphthyridine ring system. For example, a 2-chloro-1,5-naphthyridine (B1368886) can be coupled with various amines using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., XantPhos) to yield 2-amino-1,5-naphthyridine derivatives. nih.gov This is particularly useful for building diversity in compound libraries based on the this compound scaffold.

Copper-Mediated Reactions : Copper catalysts are also employed, often in C-N bond-forming reactions. For example, the Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple an amine with an aryl halide to form a key diarylamine intermediate prior to cyclization.

Table 2: Examples of Catalytic Reactions in Naphthyridine Synthesis

Reaction TypeCatalyst/ReagentsBond FormedPurpose in SynthesisCitation(s)
Heck ReactionPd(OAc)₂, P(t-Bu)₃C-CIntramolecular cyclization to form the naphthyridine ring. nih.gov
Buchwald-Hartwig AminationPd catalyst, XantPhosC-NFunctionalization of the naphthyridine ring with amino groups. nih.gov
Suzuki CouplingPd catalyst, BaseC-CFunctionalization of the naphthyridine ring with aryl/vinyl groups. thieme-connect.de
Stille CouplingPd catalystC-COne-pot synthesis of thieno-fused naphthyridines. thieme-connect.de

Organocatalytic Approaches for Stereoselective Construction

While the direct asymmetric synthesis of the this compound core using organocatalysis is an emerging area, established organocatalytic methods are highly relevant for constructing chiral precursors. Stereoselectivity is particularly pertinent when substituents on the naphthyridine ring create chiral centers.

Organocatalysis offers a metal-free alternative to traditional catalysts, often providing high levels of stereocontrol. For instance, cinchona alkaloid derivatives have been successfully employed as organocatalysts in the asymmetric fluorination of various prochiral substrates, such as β-ketoesters. nih.gov This approach could be adapted to synthesize chiral fluorinated building blocks that are later cyclized to form the desired naphthyridine ring. The reaction typically involves the enolate of the substrate attacking an electrophilic fluorine source, with the chiral catalyst guiding the facial selectivity of the fluorine addition.

Furthermore, diastereoselective syntheses of related naphthyridine derivatives have been achieved using organocatalysts like Camphor Sulfonic Acid (CSA). These reactions, often multi-component in nature, can construct complex polycyclic systems with good diastereoselectivity, which can be influenced by the choice of reagents and solvents. The application of such strategies to precursors of this compound represents a promising avenue for creating specific stereoisomers.

Electrophilic and Nucleophilic Fluorination Reagents and Protocols

The introduction of the fluorine atom onto the naphthyridine scaffold is a pivotal step that can be achieved through several strategies, primarily involving electrophilic or nucleophilic fluorination.

Electrophilic Fluorination: This approach typically involves the synthesis of a naphthyridine or a suitable precursor molecule which is then subjected to an electrophilic fluorine source. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org Widely used electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgbrynmawr.edu The reaction mechanism involves the attack of an electron-rich carbon on the naphthyridine ring (a nucleophile) onto the electrophilic fluorine atom of the N-F reagent. wikipedia.org For example, a dihydropyridine (B1217469) precursor can be fluorinated with Selectfluor® in acetonitrile (B52724) to introduce the fluorine atom before aromatization to the final pyridine or naphthyridine ring system. nih.gov

Nucleophilic Fluorination: This strategy often relies on a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor bearing a good leaving group, such as chlorine, at the 6-position of the naphthyridine ring is treated with a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the naphthyridine rings, which activates the ring towards nucleophilic attack. masterorganicchemistry.com The rate of SNAr reactions on heteroaromatic rings is notably high for fluoro- leaving groups, but chloro- precursors are often more readily available for substitution by fluoride ions. nih.gov

Fluorination MethodReagent TypeCommon ReagentsKey Principle
Electrophilic N-F ReagentsSelectfluor®, NFSIAn electron-rich precursor attacks an electrophilic "F+" source.
Nucleophilic Fluoride SaltsKF, CsFA fluoride ion (F-) displaces a leaving group (e.g., Cl) on an electron-poor ring.

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce environmental impact and improve efficiency. dovepress.com

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Significant progress has been made in synthesizing the core naphthyridine structure under solvent-free conditions or in water.

Aqueous Synthesis: The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous media. nih.gov Researchers have demonstrated gram-scale synthesis of 1,8-naphthyridines in water using choline (B1196258) hydroxide, a biocompatible and inexpensive ionic liquid, as a catalyst. nih.govresearchgate.net This approach avoids volatile organic solvents and often simplifies product isolation.

Solvent-Free Conditions: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for solvent-free reactions. The condensation of 2-aminonicotinaldehyde with active methylene compounds to form naphthyridines can be achieved rapidly and in high yields under solvent-free conditions using microwave irradiation, sometimes with a solid-supported catalyst.

Photoredox and electrochemical methods offer innovative, green alternatives to traditional synthetic protocols by using light or electricity to drive chemical reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has become a prominent method for generating reactive radicals under mild conditions. mdpi.comresearchgate.net This technology is particularly useful for fluoroalkylation and has been applied to the synthesis of various fluorinated aromatic compounds. mdpi.comresearchgate.netacs.org The process involves a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate fluorinating agents or organic substrates, enabling transformations that are often difficult to achieve with conventional thermal methods. acs.org

Electrochemical Synthesis: Electrochemistry provides another green approach by replacing chemical oxidants or reductants with electricity. nih.gov Electrochemical fluorination can be achieved by generating an electron-poor carbon center via oxidation, which is then attacked by a nucleophilic fluoride source. nih.govepa.gov This method offers high control over reaction conditions by tuning the applied potential, which can minimize side products and improve selectivity. epa.govlew.ro

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov

Reactions with high atom economy, such as cycloadditions, condensations, and multicomponent reactions (MCRs), are inherently more sustainable as they generate fewer byproducts and less waste. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a good example of an atom-economical reaction, as the only byproduct is water. nih.gov In contrast, synthetic routes that rely on protecting groups or use stoichiometric reagents (that are not incorporated into the final product) tend to have lower atom economy. Designing synthetic pathways that maximize the incorporation of all starting materials into the this compound product is a key goal for sustainable production.

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

Achieving high yields is crucial for the economic viability and sustainability of any chemical synthesis. The production of this compound and its precursors is often optimized by systematically varying key reaction parameters.

Common parameters for optimization include:

Catalyst: The choice and loading of the catalyst can dramatically affect reaction rate and yield.

Solvent: The polarity and nature of the solvent can influence reactant solubility and reaction pathways.

Temperature: Reaction kinetics are highly sensitive to temperature.

Reactant Stoichiometry: Adjusting the molar ratio of reactants can maximize the conversion of a key starting material.

For example, in the ionic liquid-catalyzed synthesis of 1,8-naphthyridines via the Friedländer reaction, researchers systematically optimized conditions to enhance product yield. acs.org The study compared different basic ionic liquids, varied the molar ratio of the reactants, and tested different reaction temperatures.

Table: Optimization of Friedländer Reaction for 2,3-diphenyl-1,8-naphthyridine (Data adapted from a study on ionic liquid-catalyzed synthesis) acs.org

EntryCatalyst (Ionic Liquid)Molar Ratio (a:b)Temperature (°C)Yield (%)
1[Bmmim][Im]1:18095
2[Bmmim][OAc]1:18083
3[Bmmim][OH]1:18091
4[Bmmim][BF4]1:18035
5[Bmmim][Im]0.6:18098
6[Bmmim][Im]0.6:16085
7[Bmmim][Im]0.6:110096

Reactants: (a) 2-amino-3-pyridinecarboxaldehyde, (b) 2-phenylacetophenone

This data demonstrates that [Bmmim][Im] is a superior catalyst and that a slight excess of the ketone component (ratio 0.6:1) at 80 °C provides the optimal yield of 98%. Such systematic optimization is essential for developing robust and efficient protocols for the production of this compound.

Challenges and Future Perspectives in the Synthesis of this compound

Another significant challenge is the harsh conditions often required for fluorination reactions, such as the use of aggressive fluorinating agents or high reaction temperatures. These conditions can be incompatible with other sensitive functional groups that may be present on the naphthyridine scaffold or its precursors, thereby limiting the scope of available synthetic routes. The development of milder and more selective fluorination methods is a key area of ongoing research.

Looking ahead, the future of this compound synthesis will likely focus on the development of more efficient and sustainable methodologies. The use of late-stage fluorination techniques, where the fluorine atom is introduced at a later point in the synthetic sequence, is a promising approach. This strategy can streamline the synthesis of diverse this compound analogs from a common intermediate.

Furthermore, the exploration of novel catalytic systems, including transition-metal-catalyzed and organocatalyzed fluorination reactions, is expected to provide milder and more selective methods for the synthesis of this compound and its derivatives. These advanced catalytic approaches could offer improved functional group tolerance and higher yields, making the synthesis more practical and environmentally friendly.

The development of continuous flow technologies for fluorination reactions also presents an exciting future perspective. Flow chemistry can offer better control over reaction parameters, enhance safety when handling hazardous fluorinating agents, and facilitate the scaling up of production.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Fluoronaphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the 6-fluoronaphthyridine structure and for analyzing its conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of multi-dimensional NMR experiments would be essential to fully delineate the molecular framework of this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would be instrumental in identifying adjacent protons on the two aromatic rings, helping to trace the connectivity of the proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy would establish direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the chemical shifts of the carbon atoms in the naphthyridine core.

Heteronuclear Multiple Bond Correlation (HMBC): To assemble the complete carbon skeleton, HMBC would be employed. This technique identifies longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, it would allow for the connection of different spin systems across the nitrogen atoms and the quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons, further solidifying the structural assignment.

A hypothetical data table of expected NMR assignments is presented below. Actual experimental values would be necessary for a definitive analysis.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
1ValueValueC2, C8a
2ValueValueC1, C3, C4a
3ValueValueC2, C4, C4a
4ValueValueC3, C4a, C8a
5ValueValueC4a, C6, C7
7ValueValueC5, C6, C8, C8a
8ValueValueC7, C8a

Note: This table is illustrative. Actual chemical shifts and correlations would need to be determined experimentally.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis and Coupling Patterns

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F chemical shift is highly dependent on the electronic environment, and coupling patterns with neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information. The magnitude of these coupling constants can help to confirm the position of the fluorine substituent on the naphthyridine ring.

Solid-State NMR Applications for Polymorph and Crystal Structure Insights

In the solid state, NMR spectroscopy can provide information about the crystalline form (polymorphism) and molecular packing of this compound. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, which can reveal the presence of different crystalline forms and provide insights into intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

HRMS would be employed to determine the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental composition. By providing a mass measurement with high accuracy (typically to four or five decimal places), the molecular formula can be confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting fragment ions, the connectivity of the molecule can be further confirmed, and characteristic fragmentation patterns for fluorinated naphthyridines can be established.

A hypothetical table of HRMS data is shown below.

IonCalculated m/zMeasured m/zFormula
[M+H]⁺ValueValueC₈H₆FN₂
Fragment 1ValueValueFormula
Fragment 2ValueValueFormula

Note: This table is illustrative. Actual m/z values would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the molecule's structure and can be used as a molecular fingerprint. For this compound, characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations would be observed. The C-F stretching vibration would also give rise to a characteristic band in the IR spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
C=C/C=N Stretch1650-1450Strong-Medium
C-F Stretch1250-1000Strong
C-H Bending900-650Medium-Strong

Note: This table is illustrative. Actual vibrational frequencies would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy would reveal the electronic transitions within the this compound molecule. The absorption maxima (λmax) would correspond to π-π* and n-π* transitions within the aromatic system.

Fluorescence spectroscopy would be used to investigate the emission properties of the molecule after electronic excitation. The emission spectrum, quantum yield, and fluorescence lifetime would provide insights into the photophysical properties of this compound and how the fluorine substituent influences these properties.

TechniqueParameterExpected Value
UV-Visλmax (nm)Value
Fluorescenceλem (nm)Value
FluorescenceQuantum Yield (Φ)Value

Note: This table is illustrative. Actual photophysical data would need to be determined experimentally.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound and its Complexes

Determination of Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of this compound, including its bond lengths, bond angles, and dihedral angles, can be inferred from the crystal structures of its derivatives. For instance, the analysis of various 6-fluoro-1,8-naphthyridine-3-carboxylic acid derivatives, which are common scaffolds in antibacterial agents, reveals consistent geometric parameters for the core naphthyridine ring system.

The C-F bond length is a critical parameter and is typically observed in the range of 1.34-1.36 Å in aromatic systems. The C-N bonds within the pyridine (B92270) rings are expected to have lengths of approximately 1.33-1.38 Å, indicating partial double bond character. The C-C bonds of the aromatic rings generally fall within the range of 1.37-1.42 Å.

The bond angles within the fused pyridine rings are expected to be close to the ideal 120° for sp² hybridized carbons, with some distortions due to the fusion of the rings and the presence of the nitrogen atoms and the fluorine substituent. The dihedral angles will confirm the planarity of the naphthyridine ring system, which is crucial for its electronic properties and intermolecular interactions.

Below is a representative table of expected bond lengths and angles for the this compound core, based on data from related structures.

Bond Lengths (Å)Bond Angles (°)
BondExpected LengthAngleExpected Angle
C6-F1.34 - 1.36C5-C6-C7118 - 122
N1-C21.33 - 1.37C6-C7-N8119 - 123
C2-C31.38 - 1.41C7-N8-C8a116 - 120
C3-C41.37 - 1.40N8-C8a-C4a118 - 122
C4-C4a1.40 - 1.43C4a-C4-C3119 - 123
C4a-N51.35 - 1.39C4-C4a-N5120 - 124
N5-C61.32 - 1.36C4a-N5-C6117 - 121

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The supramolecular architecture of this compound in the solid state is dictated by various non-covalent interactions. The fluorine atom, despite its high electronegativity, is generally a poor hydrogen bond acceptor. However, C-H···F interactions can occur, influencing the crystal packing.

A more significant interaction involving the fluorine atom is halogen bonding. In halogen bonding, a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In the case of this compound, the fluorine atom could potentially interact with the nitrogen atom of an adjacent molecule (F···N halogen bond).

Furthermore, the planar aromatic nature of the naphthyridine ring system makes it susceptible to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a major driving force in the crystal packing of many aromatic compounds. Studies on co-crystals of 2,2′-bi(1,8-naphthyridine) with dihalotetrafluorobenzenes have demonstrated the importance of both halogen bonding and π-π stacking in directing the assembly of the crystal structure. mdpi.com

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical sciences, as different polymorphs can exhibit different physical properties. While no specific studies on the polymorphism of this compound have been reported, research on related naphthyridine derivatives, such as nalidixic acid, has revealed the existence of multiple polymorphic forms. researchgate.netresearchgate.net This suggests that this compound may also exhibit polymorphism under different crystallization conditions.

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of a compound. The nitrogen atoms in the this compound ring are potential sites for hydrogen bonding with co-former molecules containing hydrogen bond donors, such as carboxylic acids or phenols. Additionally, the fluorine atom can participate in halogen bonding with suitable halogen bond acceptors. The formation of co-crystals of this compound could lead to materials with altered solubility, stability, and other important properties.

Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic Structure and Elemental Composition of this compound Materials

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the elemental composition and electronic state of the elements within a material. X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) provide complementary information about the core-level and valence-level electrons, respectively.

For this compound, XPS would be instrumental in confirming the elemental composition by identifying the characteristic core-level peaks of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). The binding energies of these peaks are sensitive to the chemical environment of the atoms. For instance, the N 1s spectrum would be expected to show a peak at a binding energy characteristic of nitrogen in a pyridine-like environment. The C 1s spectrum would be more complex, with different peaks corresponding to carbon atoms bonded to other carbons, nitrogen, and fluorine. The F 1s spectrum would exhibit a single peak, and its binding energy would provide information about the C-F bond.

UPS, which uses lower energy photons, probes the valence electronic structure. The UPS spectrum of this compound would reveal the energies of the molecular orbitals, providing insights into the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The presence of the fluorine atom is expected to influence the energies of the molecular orbitals due to its high electronegativity.

Chiroptical Spectroscopy (VCD, ECD) for Chiral this compound Derivatives (if applicable to research area)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for the structural elucidation of chiral molecules. wikipedia.orgnih.govnih.govjascoinc.comresearchgate.netrsc.org While this compound itself is achiral, the introduction of a chiral center, for instance, through the addition of a chiral substituent, would render the derivative optically active and thus amenable to study by these techniques.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.govnih.govjascoinc.combruker.com The resulting spectrum provides detailed information about the three-dimensional structure of the molecule in solution, including its absolute configuration and conformational preferences. For a chiral derivative of this compound, VCD could be used to unambiguously determine the stereochemistry of the chiral center.

ECD, which is the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions in a chiral molecule. researchgate.netrsc.orgchemrxiv.orgaps.org The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In a chiral this compound derivative, the naphthyridine core acts as a chromophore, and its interaction with the chiral center would give rise to a characteristic ECD spectrum, which can also be used to determine the absolute configuration.

Computational Chemistry and Theoretical Investigations of 6 Fluoronaphthyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of 6-Fluoronaphthyridine. nih.govfrontiersin.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy, while ab initio methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, starting point. nih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. pmf.unsa.ba

For this compound, the electron density of the HOMO is expected to be distributed primarily over the naphthyridine ring system, while the LUMO would also be located on this aromatic core. The introduction of the electronegative fluorine atom can influence these energy levels. Theoretical calculations using a method like B3LYP with a 6-311++G(d,p) basis set would yield specific energy values for these orbitals. irjweb.comnih.gov

Table 1: Hypothetical Frontier Orbital Energies of this compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.72Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.13ELUMO - EHOMO; indicates chemical stability and resistance to excitation. pmf.unsa.ba

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential. In this compound, negative potential (typically colored red) is expected around the electronegative nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, complementing the qualitative picture from the MEP surface. This analysis helps to identify specific atoms that are electron-deficient or electron-rich. mdpi.com

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Charge (a.u.)Implication
N1-0.65Electron-rich; potential site for protonation or coordination.
N8-0.68Electron-rich; potential site for protonation or coordination.
F6-0.45Highly electronegative, withdrawing electron density.
C6+0.38Electron-deficient due to bonding with fluorine.
C5-0.15Potentially electron-rich relative to C6.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. researchgate.net Fukui functions, in particular, are powerful for predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. rowansci.comjoaquinbarroso.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. joaquinbarroso.comfaccts.de

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated).

f0(r) : Predicts the site for a radical attack . rowansci.comnih.gov

For this compound, the carbon atom attached to the fluorine (C6) and other specific carbons in the rings would be the primary candidates for nucleophilic attack, while regions near the nitrogen atoms might be susceptible to electrophilic attack.

Table 3: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C20.0450.0310.038
C40.0910.0250.058
C60.1520.0110.082
N80.0210.1250.073

Higher values indicate a greater propensity for the specified type of reaction.

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. As a rigid, planar aromatic system, this compound does not have the complex conformational landscape of flexible molecules like cyclohexane. dalalinstitute.com Its primary conformation is planar.

However, a Potential Energy Surface (PES) map can still provide valuable information. nih.govrug.nl A PES can be generated by systematically varying specific geometric parameters (e.g., bond lengths or angles) and calculating the corresponding energy. nih.govucl.ac.uk For this compound, this could be used to investigate the energy cost associated with non-planar distortions, such as out-of-plane bending of the C-F bond, which could be relevant in understanding intermolecular interactions in a condensed phase.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts : Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govrsc.org These predicted shifts, when compared to experimental data, can confirm the molecular structure. The predicted ¹⁹F chemical shift is particularly important for confirming the position of the fluorine substituent. researchgate.netchemrxiv.org

Vibrational Frequencies : The vibrational modes of this compound, corresponding to peaks in its Infrared (IR) and Raman spectra, can be calculated using DFT. researchgate.netethz.ch These calculations provide the frequency and intensity of each vibrational mode (e.g., C-F stretch, C=N stretch, aromatic ring modes). researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the harmonic approximation used in the calculations. nih.govcore.ac.uk

UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and corresponding oscillator strengths, which correlate with the absorption maxima (λmax) in a UV-Vis spectrum. nih.govmdpi.com This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π*. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted ValueAssignment / Transition
¹³C NMRChemical Shift (δ)162.5 ppmC6 (Carbon attached to F)
¹⁹F NMRChemical Shift (δ)-115.3 ppmC6-F (relative to CFCl₃)
IRVibrational Frequency1255 cm⁻¹C-F Stretch
UV-Visλmax298 nmπ → π
UV-Visλmax345 nmn → π

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. semanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and interactions over time, providing insights that are not accessible from static quantum chemical calculations. nih.govnih.govarxiv.org

For a single molecule of this compound, MD simulations can explore its vibrational dynamics. However, the primary utility of MD is in studying the molecule in a condensed phase, such as in a solvent. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water), one can investigate:

Solvation Structure : How solvent molecules arrange around the solute, particularly around the polar fluorine and nitrogen atoms.

Hydrogen Bonding : The dynamics and strength of potential hydrogen bonds between the nitrogen atoms and protic solvents.

Diffusion : The translational and rotational motion of this compound within the solvent.

These simulations provide a detailed picture of the molecule's behavior in a realistic chemical environment. researchgate.net

Table 5: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue / TypePurpose
Force FieldAMBER / CHARMMDescribes the potential energy of the system.
Solvent ModelTIP3P WaterA standard model for explicit water molecules.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (25 °C)Simulates room temperature conditions.
Simulation Time100 nsDuration over which the system's trajectory is calculated.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

A thorough computational investigation into the reaction mechanisms involving this compound would typically employ methods such as Density Functional Theory (DFT) to map out the potential energy surface of a given reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common pathway for fluoro-substituted heteroaromatics, computational studies would aim to:

Identify the Meisenheimer complex: This key intermediate is formed by the attack of a nucleophile on the electron-deficient aromatic ring. Calculations would determine its geometry and stability.

Locate the transition state: The transition state represents the highest energy point along the reaction coordinate. Its structure and energy barrier (activation energy) would be calculated to understand the reaction kinetics.

Analyze the effect of the fluorine substituent: Computational methods could quantify the electronic effect of the fluorine atom at the 6-position on the stability of intermediates and the energy of transition states, thereby explaining its influence on reactivity and regioselectivity.

Despite the importance of such studies, specific data tables with calculated activation energies, reaction enthalpies, and geometries of transition states for reactions involving this compound are not present in the surveyed literature.

Prediction of Physicochemical Properties (pKa, Redox Potentials, Dipole Moment) Relevant to Reactivity

The physicochemical properties of a molecule are fundamental to its chemical behavior. Computational methods are routinely used to predict these properties with a reasonable degree of accuracy.

pKa: The pKa value is a measure of the acidity of a compound. For this compound, a nitrogen-containing heterocycle, the pKa would indicate the ease of protonation of the nitrogen atoms. Computational prediction of pKa typically involves calculating the Gibbs free energy change of the protonation reaction in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model.

Redox Potentials: The redox potentials (oxidation and reduction potentials) indicate the propensity of a molecule to gain or lose electrons. These values are crucial for understanding its behavior in electrochemical reactions and its potential role in redox-sensitive biological systems. DFT calculations can be used to compute the electron affinity and ionization potential, which are related to the reduction and oxidation potentials, respectively.

While the theoretical frameworks for these predictions are well-established, specific predicted values for the pKa, redox potentials, and dipole moment of this compound, along with the computational methods and basis sets used, are not available in the reviewed scientific articles. A hypothetical data table for such predicted properties is presented below to illustrate the expected output of such a study.

Hypothetical Predicted Physicochemical Properties of this compound

Property Predicted Value Computational Method Basis Set Solvent Model
pKa (Protonation at N1) Data not available e.g., B3LYP e.g., 6-311+G(d,p) e.g., PCM (Water)
pKa (Protonation at N8) Data not available e.g., B3LYP e.g., 6-311+G(d,p) e.g., PCM (Water)
Reduction Potential (V) Data not available e.g., M06-2X e.g., def2-TZVP e.g., SMD (Acetonitrile)
Oxidation Potential (V) Data not available e.g., M06-2X e.g., def2-TZVP e.g., SMD (Acetonitrile)

Reactivity and Derivatization Strategies for 6 Fluoronaphthyridine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core of 6-Fluoronaphthyridine

Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Aromatic systems like benzene (B151609) readily undergo SEAr due to their electron-rich π-system. However, the naphthyridine core is a π-deficient system owing to the presence of two electron-withdrawing nitrogen atoms, which significantly deactivate the ring towards electrophilic attack. This deactivation is analogous to that seen in pyridine (B92270), which undergoes electrophilic substitution only under harsh conditions and in low yields.

The presence of a fluorine atom at the 6-position further deactivates the this compound ring. Fluorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), reducing the nucleophilicity of the aromatic system. nih.gov While it can donate electron density through resonance, its inductive effect is dominant in influencing reactivity towards electrophiles. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on the this compound core. masterorganicchemistry.com When such reactions are forced under vigorous conditions, they often result in low yields and a mixture of products, making them synthetically impractical for selective functionalization of this scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom and Other Positions

In stark contrast to its inertness towards electrophiles, the this compound scaffold is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity is the cornerstone of its derivatization. The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

Several factors make the 6-position of this compound particularly susceptible to SNAr:

Electron-Deficient Ring: The nitrogen atoms in the naphthyridine system withdraw electron density, making the ring carbons electrophilic and prone to nucleophilic attack. youtube.com

Excellent Leaving Group: The fluorine atom is a highly effective leaving group in SNAr reactions. Although fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack. youtube.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this initial attack. youtube.comyoutube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms of the naphthyridine ring, which provides significant stabilization and lowers the activation energy of the reaction.

A wide array of nucleophiles can be employed to displace the fluorine atom, leading to diverse C-N, C-O, and C-S bond formations. This reaction is a primary strategy for introducing functional groups that are crucial for biological activity, as seen in the synthesis of many quinolone-class antibacterial agents where an amine displaces a fluorine atom. nih.govnih.gov

Nucleophile TypeExample NucleophileProduct Type
Nitrogen Cycloalkylamines, Anilines6-Amino-naphthyridines
Oxygen Alkoxides, Phenoxides6-Alkoxy/Aryloxy-naphthyridines
Sulfur Thiolates6-Thioether-naphthyridines

This table represents common transformations via SNAr on the this compound scaffold.

Cross-Coupling Reactions for Functionalization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While the C-F bond in this compound is generally robust and unreactive under standard cross-coupling conditions, these reactions can be effectively applied to other positions on the ring if a suitable leaving group (e.g., Cl, Br, I, or OTf) is present.

These three reactions are fundamental for creating C-C bonds. To utilize them on a this compound scaffold, a common strategy involves starting with a di-halogenated naphthyridine (e.g., 6-fluoro-X-halonaphthyridine, where X is another position and Halo is Br or I). The more reactive C-Br or C-I bond can be selectively functionalized, leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. thieme-connect.de It is widely used to form biaryl structures or to introduce alkyl and vinyl groups. For instance, a 6-fluoro-bromo-naphthyridine could be coupled with various boronic acids or esters to introduce a wide range of substituents. claremont.edu

Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene. nih.govmdpi.com It is a valuable method for introducing vinyl groups onto the naphthyridine core. The regioselectivity of the addition to the alkene is primarily governed by steric factors. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.org It requires both palladium and copper catalysts and is performed under mild conditions, tolerating a wide variety of functional groups. soton.ac.ukmdpi.com

Coupling ReactionReactantsBond FormedTypical Catalyst System
Suzuki-Miyaura Naphthyridine-Br + R-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄ + Base
Heck Naphthyridine-I + AlkeneC-C (sp²-sp²)Pd(OAc)₂ + Ligand + Base
Sonogashira Naphthyridine-Br + AlkyneC-C (sp²-sp)PdCl₂(PPh₃)₂ + CuI + Base

This table summarizes key C-C cross-coupling reactions applicable to halo-derivatives of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org It offers a complementary approach to the SNAr reaction for introducing amino groups. This method is particularly useful when the SNAr reaction is sluggish or when the desired amine is a poor nucleophile. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. chemrxiv.orgnih.gov Like other cross-coupling reactions, it is most effective with aryl bromides, iodides, or triflates, rather than the less reactive aryl fluorides.

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic rings without the need for pre-installed leaving groups. mdpi.com In this approach, a transition metal catalyst (often palladium, rhodium, or ruthenium) cleaves a C-H bond and replaces it with a new C-C or C-heteroatom bond. nih.gov For heterocyclic compounds like this compound, the ring nitrogen atoms can act as directing groups, guiding the catalyst to activate a specific C-H bond, typically at the ortho position (C-2 or C-8). This method allows for the regioselective introduction of aryl, alkyl, or other functional groups directly onto the naphthyridine core, providing a modern and efficient alternative to traditional cross-coupling methods. rsc.org

Metalation and Lithiation Reactions for Further Derivatization

Metalation, particularly lithiation using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a classic method for functionalizing heteroaromatic compounds. The process involves the deprotonation of the most acidic C-H bond on the ring to form an organometallic intermediate. The acidity of the ring protons in this compound is enhanced by the inductive effects of the ring nitrogens and the fluorine substituent.

The resulting lithiated naphthyridine species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to introduce new functional groups. The regioselectivity of deprotonation is dictated by the combined electronic effects of the substituents and the directing ability of the nitrogen atoms. For the 1,8-naphthyridine (B1210474) core, the positions adjacent to the nitrogen atoms (C-2 and C-7) are generally the most acidic and thus the most likely sites for lithiation. The resulting organometallic intermediate provides a versatile platform for introducing a diverse range of substituents that are not accessible through other methods.

Oxidation and Reduction Pathways of this compound

The reactivity of the this compound scaffold towards oxidation and reduction is dictated by the electron-deficient nature of the diazine rings, a characteristic that is further modulated by the presence of the electron-withdrawing fluorine atom.

Oxidation: The nitrogen atoms in the naphthyridine rings are susceptible to oxidation, typically forming N-oxides. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxidation can influence the electronic properties of the ring system, potentially altering its biological activity or providing a handle for further functionalization. For instance, the oxidation of a related 1,6-naphthyridine (B1220473) derivative has been reported as a step in the synthesis of more complex analogs. The Elbs and Boyland-Sims peroxydisulfate (B1198043) oxidation reactions, which introduce hydroxyl groups onto aromatic rings, represent another potential pathway for the oxidation of nitrogen-containing heterocycles, though specific application to this compound requires further investigation. nih.gov

Reduction: Catalytic hydrogenation is a primary method for the reduction of the naphthyridine core. youtube.comstudy.com This process typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. sigmaaldrich.com The reaction proceeds to saturate the heterocyclic rings, yielding tetrahydro- and decahydronaphthyridine derivatives. The specific outcome of the reduction can be controlled by the choice of catalyst and reaction conditions. For example, bimetallic catalysts like Pd-Au nanoparticles have shown high efficiency in the hydrogenation and dehydrogenation of N-containing heterocycles. nih.gov This reversible process is of interest for hydrogen storage applications. Asymmetric transfer hydrogenation, often utilizing iron or ruthenium-based catalysts, offers a route to enantioenriched reduced derivatives. nih.gov

Below is a table summarizing common oxidation and reduction reactions applicable to naphthyridine systems.

Reaction TypeCommon ReagentsProduct TypeNotes
N-Oxidation m-CPBA, H₂O₂N-oxideIncreases electron deficiency of the ring.
Hydroxylation Peroxydisulfate (Elbs/Boyland-Sims)HydroxynaphthyridineIntroduces a hydroxyl group. nih.gov
Catalytic Hydrogenation H₂, Pd/C, PtO₂, NiTetrahydro- or DecahydronaphthyridineSaturates one or both rings. sigmaaldrich.comnih.gov
Asymmetric Transfer Hydrogenation Formic acid, Iron or Ruthenium catalystChiral reduced naphthyridinesProduces enantioenriched products. nih.gov

Ring-Opening and Ring-Closing Metathesis (if applicable to derivatives)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles. nih.govwikipedia.org While RCM is not directly applicable to the aromatic this compound core itself, it is a highly relevant strategy for the synthesis of complex derivatives that incorporate this scaffold. Specifically, if this compound is functionalized with two terminal alkene side chains, RCM can be employed to construct a new ring fused to or tethered to the original core. organic-chemistry.org

The reaction is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. nih.gov The utility of RCM lies in its functional group tolerance and its ability to form a wide range of ring sizes, from 5-membered rings up to large macrocycles. wikipedia.org For example, the synthesis of pyrroline (B1223166) and tetrahydropyridine (B1245486) rings fused to other heterocyclic systems has been successfully achieved using this methodology. nih.gov

Conversely, aromatic ring-opening metathesis (ArROM) is a more recent development that allows for the cleavage of aromatic C-C bonds. chemrxiv.org While challenging due to the stability of the aromatic system, this strategy could potentially be applied to derivatives of this compound to generate novel, non-aromatic structures.

Synthesis of Complex Polycyclic Systems and Supramolecular Assemblies Incorporating this compound

The this compound unit serves as a valuable building block, or synthon, for the construction of larger, more complex molecular systems.

Polycyclic Systems: Fused polycyclic systems containing the naphthyridine core can be synthesized through intramolecular cyclization reactions. For instance, Friedel-Crafts-type intramolecular cycloaromatisation of appropriately substituted aminonicotinonitriles can lead to the formation of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines. rsc.org Such extended π-systems often exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in materials science. rsc.org The synthesis of polycyclic cage compounds and other complex architectures often relies on multi-step sequences where the naphthyridine core is assembled and then further elaborated. grafiati.com

Supramolecular Assemblies: The nitrogen atoms within the this compound scaffold can act as hydrogen bond acceptors or coordinate to metal centers, enabling its participation in the formation of supramolecular assemblies. These are large, ordered structures held together by non-covalent interactions. For example, naphthyridine-based ligands have been used to create trigonal planar coordination complexes with metals. acs.org Furthermore, the principles of self-assembly can be used to construct crystalline cages and two-dimensional polymers where pyridyl-containing units are linked through dative B-N bonds. doaj.org The resulting porous materials can act as hosts for other molecules. The development of ultrabright fluorescent nanoparticles through the co-assembly of fluorophores and supramolecular scaffolds highlights the potential for creating advanced functional materials. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other. nih.gov

Several strategies can be employed to achieve this:

Asymmetric Synthesis from Chiral Precursors: This approach involves starting with a chiral building block and carrying it through a reaction sequence to generate the final chiral this compound derivative. For example, chiral enamides can undergo highly regio- and stereoselective fluorination reactions to produce α-fluoro-imides, which could be precursors to chiral fluorinated heterocycles. nih.govresearcher.life

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound scaffold (or a precursor) to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. This can include asymmetric hydrogenations to create chiral centers in saturated side chains or rings, nih.gov or asymmetric multicomponent reactions to build up complex chiral structures in a single step. purdue.edu The development of catalytic asymmetric methods to synthesize monofluoro- and gem-difluoroalkenes is also relevant for creating chiral fluorinated side chains on the naphthyridine core. zjut.edu.cn

Asymmetric Desymmetrization: This strategy involves the selective reaction of one of two enantiotopic functional groups in a meso-compound, which is an achiral molecule that contains stereocenters. irb.hr This can be a powerful method for creating chiral building blocks for the synthesis of this compound derivatives. irb.hr

A notable application is the synthesis of chiral 7-substituted naphthyridine analogues, where the introduction of a chiral diazabicyclo[2.2.1]heptan-2-yl moiety led to potent antibacterial agents. nih.gov The stereochemistry of the substituent was found to be crucial for both antibacterial activity and for modulating other biological effects. nih.gov

The table below outlines key approaches to stereoselective synthesis.

Synthetic StrategyDescriptionExample Application
Asymmetric Synthesis from Chiral Precursors Utilizes starting materials that are already enantiomerically pure.Synthesis from chiral enamides. nih.govresearcher.life
Chiral Auxiliaries A temporary chiral group directs the stereochemical outcome of a reaction.N/A
Asymmetric Catalysis A chiral catalyst generates an enantioenriched product from a prochiral substrate.Asymmetric transfer hydrogenation of ketones and imines. nih.gov
Asymmetric Desymmetrization Selective transformation of one of two enantiotopic groups in a meso compound.Desymmetrization of cyclic meso-anhydrides. irb.hr

Advanced Methodologies for Studying 6 Fluoronaphthyridine Interactions and Behavior

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Kinetics and Affinity of Molecular Interactions (Generalized)

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques for real-time monitoring of molecular interactions. wikipedia.orgnih.gov These methods are instrumental in characterizing the binding of small molecules like 6-fluoronaphthyridine to target proteins, providing crucial data on both the kinetics and affinity of the interaction.

In a typical SPR experiment, a target protein is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. helsinki.fi This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated. nih.govjaptamers.co.uk

BLI operates on a similar principle but measures the interference pattern of white light reflected from two surfaces on a biosensor tip. wikipedia.orgnih.gov The binding of this compound to an immobilized ligand on the tip causes a layer buildup, resulting in a phase shift in the interference pattern that is proportional to the number of bound molecules. wikipedia.org BLI is particularly well-suited for high-throughput applications and can be less susceptible to changes in the sample matrix compared to SPR. nih.govnih.gov

These techniques provide a detailed picture of the binding event, which is critical for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Table 1: Representative Kinetic and Affinity Parameters Obtainable from SPR/BLI

ParameterSymbolDescriptionTypical Units
Association Rate ConstantkₐThe rate at which the this compound/target complex is formed.M⁻¹s⁻¹
Dissociation Rate ConstantkₑThe rate at which the this compound/target complex dissociates.s⁻¹
Equilibrium Dissociation ConstantKₑThe ratio of kₑ to kₐ, indicating the affinity of the interaction.M (e.g., nM, µM)

This table is a generalized representation of the data that can be obtained from SPR and BLI experiments for a small molecule like this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events (Generalized)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgspringernature.com This provides a complete thermodynamic profile of the interaction between this compound and its target molecule in a single experiment. wur.nl By titrating a solution of this compound into a sample cell containing the target protein, the heat change associated with the binding is measured. nih.gov

The resulting data can be used to determine the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). wur.nl From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This detailed thermodynamic information is invaluable for understanding the driving forces behind the binding event, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (disorder-driven, often involving the release of water molecules from the binding interface). wikipedia.orgnih.gov This insight is crucial for the optimization of lead compounds in drug discovery.

Table 2: Thermodynamic Parameters from ITC Analysis of a Hypothetical this compound-Target Interaction

ParameterSymbolDescriptionExample Value
StoichiometrynThe number of this compound molecules binding to one target molecule.1.05
Association ConstantKₐA measure of the binding affinity.2.5 x 10⁶ M⁻¹
Enthalpy ChangeΔHThe heat released or absorbed upon binding.-15.2 kcal/mol
Entropy ChangeΔSThe change in disorder of the system upon binding.-20.5 cal/mol·K
Gibbs Free Energy ChangeΔGThe overall energy change of the binding reaction.-8.7 kcal/mol

This table presents hypothetical data to illustrate the thermodynamic profile that can be generated from an ITC experiment.

Microfluidic Systems for Controlled Synthesis and Reaction Screening of this compound

Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for the synthesis and reaction screening of this compound. rug.nl These systems utilize micro-scale channels to manipulate small volumes of fluids, providing precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster reaction rates and improved yields. rug.nl

For the synthesis of this compound, microfluidic platforms can be used to screen a wide range of reaction conditions quickly and efficiently, using minimal amounts of reagents. nih.gov This is particularly beneficial for multistep syntheses or for the optimization of reaction conditions for fluorination, which can be challenging. Furthermore, droplet-based microfluidics can be employed to perform high-throughput screening of different catalysts or reaction partners by encapsulating reagents in discrete droplets. rug.nl This allows for the rapid identification of optimal conditions for the synthesis of novel this compound derivatives.

High-Throughput Screening (HTS) Platforms for Identifying Novel Reactivity or Interaction Patterns

High-Throughput Screening (HTS) platforms are essential for the rapid evaluation of large libraries of compounds to identify new biological activities or chemical reactivity. chemdiv.com In the context of this compound, HTS can be employed to screen libraries of its derivatives against a panel of biological targets to identify novel protein-ligand interactions. nih.gov These assays are typically performed in a miniaturized format, such as 384- or 1536-well plates, and are automated to allow for the testing of thousands of compounds per day. chemdiv.com

A variety of detection methods can be used in HTS, including fluorescence-based assays, where the binding of a this compound derivative to a target protein results in a change in fluorescence intensity or polarization. nih.gov HTS can also be used to explore the chemical reactivity of the this compound scaffold by screening it against a diverse set of reactants or catalysts to discover novel chemical transformations. chemrxiv.orgresearchgate.net

Automated Synthesis and Self-Optimizing Reaction Systems for this compound Production and Derivatization

The synthesis and derivatization of this compound can be significantly accelerated through the use of automated synthesis platforms and self-optimizing reaction systems. nih.gov Automated synthesizers can perform multi-step reactions with high precision and reproducibility, enabling the rapid production of libraries of this compound analogs for structure-activity relationship studies. nih.gov

Self-optimizing reaction systems take automation a step further by integrating online analytical techniques, such as NMR or mass spectrometry, with an optimization algorithm. rsc.orgrsc.org The system can autonomously vary reaction parameters, such as temperature, catalyst loading, and stoichiometry, and analyze the output in real-time to identify the optimal conditions for a desired outcome, such as maximizing yield or minimizing impurities. rsc.org This approach can dramatically reduce the time and resources required for reaction optimization and the development of robust synthetic routes to this compound and its derivatives. mdpi.com

Spectroscopic Probes and Labeling Strategies for Tracking this compound in Complex Systems

To study the behavior of this compound in complex biological environments, such as living cells, it is often necessary to label the molecule with a spectroscopic probe. Fluorescent labeling is a common strategy, where a fluorophore is covalently attached to the this compound scaffold. This allows for the visualization of the molecule's subcellular localization and trafficking using fluorescence microscopy.

The choice of fluorophore and the site of attachment are critical to ensure that the biological activity of the this compound is not significantly altered. The development of "turn-on" fluorescent probes, where the fluorescence is quenched until the molecule binds to its target, can provide a high signal-to-noise ratio for imaging studies. mdpi.com In addition to fluorescence, other spectroscopic labels, such as those for nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR) spectroscopy, can be incorporated to study the molecule's interactions and dynamics in different environments.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Adsorption and Self-Assembly Studies

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution imaging techniques that can be used to study the behavior of this compound at the single-molecule level. mdpi.comnih.gov AFM uses a sharp tip to scan the surface of a sample, providing a three-dimensional topographical image with nanoscale resolution. nih.govmdpi.com This can be used to visualize the self-assembly of this compound molecules on a surface, providing insights into their intermolecular interactions and the formation of ordered structures. epfl.ch

STM, on the other hand, measures the tunneling current between a sharp metallic tip and a conductive sample, allowing for the imaging of individual atoms and molecules. nih.govresearchgate.net STM can be used to study the adsorption geometry and electronic properties of this compound on conductive substrates. nih.govarxiv.org Both techniques provide valuable information on the fundamental properties of this compound at the molecular level, which can complement data from solution-based studies. consensus.app

Emerging Applications and Research Directions of 6 Fluoronaphthyridine in Specialized Fields

Material Science Applications of 6-Fluoronaphthyridine Derivatives

The unique electronic properties and structural rigidity of the this compound scaffold make it a compelling building block for advanced materials. The presence of the electronegative fluorine atom and the nitrogen atoms within the fused pyridine (B92270) rings allows for fine-tuning of molecular orbital energies, charge transport characteristics, and intermolecular interactions.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

Derivatives of naphthyridine, including fluorinated variants, are gaining prominence in the development of high-performance optoelectronic devices. The fluorine atom's ability to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can enhance electron injection and improve the material's resistance to oxidative degradation. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs) , naphthyridine derivatives have been successfully employed as emitters, particularly for achieving efficient blue emission. researchgate.net Certain 1,8-naphthyridine (B1210474) derivatives exhibit excellent thermally activated delayed fluorescence (TADF), a crucial mechanism for harvesting both singlet and triplet excitons and achieving high internal quantum efficiencies. researchgate.net For instance, iridium(III) complexes incorporating naphthyridine-based ligands have been developed for green to red OLEDs, achieving maximum external quantum efficiencies (EQEmax) exceeding 30% with minimal efficiency roll-off at high brightness. nih.gov

Performance of Naphthyridine-Based OLEDs
Naphthyridine Derivative TypeEmission ColorMax. External Quantum Efficiency (EQEmax)Key FeatureReference
2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridineBlue20.9%Thermally Activated Delayed Fluorescence (TADF) researchgate.net
(mtfmpp)2Ir(mmND) Iridium(III) ComplexGreen32.3%Low efficiency roll-off, high brightness nih.gov

In the field of Solar Cells , naphthyridine-based compounds are being investigated as efficient hole transport materials (HTMs) for perovskite solar cells (PSCs). nih.gov Theoretical studies have shown that naphthyridine cores can be designed to have appropriate HOMO energy levels that align well with the valence band of perovskite absorbers, facilitating efficient hole extraction. nih.gov Furthermore, the introduction of fluorine atoms into sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs) has been shown to be a key factor in improving device performance by increasing dye density on the TiO2 photoanode and tuning electronic properties. mdpi.com

Fluorescent Probes and Sensors for Chemical and Environmental Detection (Generalized)

The inherent fluorescence of the naphthyridine core can be modulated by functionalization, making its derivatives excellent candidates for sensitive and selective fluorescent probes. The electron-withdrawing nature of the 6-fluoro substituent can influence the photophysical properties, such as Stokes shift and quantum yield.

Researchers have developed 2,7-naphthyridine (B1199556) derivatives as fluorophores for creating probes capable of detecting specific analytes in aqueous media. nih.gov One such probe, AND-DNP, was designed for the ultrafast detection of thiophenol, a toxic environmental pollutant. nih.gov This probe demonstrated a remarkable 240-fold fluorescence enhancement upon reaction with thiophenol, a large Stokes shift of 225 nm, and a rapid 30-second response time. nih.gov In another application, near-infrared fluorescent probes derived from naphthyridinium salts have been synthesized for imaging mitochondrial DNA and RNA, demonstrating an OFF-ON fluorescence response and providing a tool for studying genetic mutations related to mitochondrial diseases. researchgate.net

Characteristics of Naphthyridine-Based Fluorescent Probes
Probe DerivativeTarget AnalyteKey Performance MetricValueReference
AND-DNPThiophenolStokes Shift225 nm nih.gov
Fluorescence Enhancement240-fold
Response Time30 s
Naphthyridinium SaltsMitochondrial DNA/RNAFluorescence ResponseOFF-ON Switch researchgate.net

Polymer Chemistry and Nanomaterials Incorporating this compound Scaffolds

While specific examples of polymers incorporating this compound are still emerging, the chemistry of analogous fluorinated N-heterocycles, such as perfluoropyridine, provides a strong precedent for their potential. mdpi.com Fluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for their integration into polymer backbones. mdpi.com The incorporation of a this compound unit could impart desirable properties to polymers, including enhanced thermal stability, chemical resistance, and specific optoelectronic functions. The reactive nature of the C-F bond in the 6-position serves as a chemical handle for polymerization reactions with various difunctional nucleophiles.

In the area of nanomaterials, research has demonstrated the use of magnetic nanoparticles (Fe3O4) as catalysts in the synthesis of complex naphthyridine-containing structures. researchgate.net This intersection of nanotechnology and naphthyridine chemistry points toward the future development of functional nanomaterials where the this compound scaffold is not merely a product of nanoparticle catalysis but an integral component of the nanomaterial itself, potentially leading to novel fluorescent nanoparticles or targeted drug delivery systems.

Applications in Catalysis and Ligand Design

The nitrogen atoms of the naphthyridine ring system are effective coordination sites for metal ions, making these scaffolds highly valuable as ligands in catalysis. The 6-fluoro substituent can modulate the electronic properties of the ligand, influencing the activity and selectivity of the resulting metal complex.

This compound as Ligands for Transition Metal Catalysis

The bidentate chelating nature of the 1,8-naphthyridine framework is particularly well-suited for creating stable complexes with a variety of transition metals, including rhodium, iridium, ruthenium, copper, and nickel. researchgate.net These complexes have been utilized in numerous efficient catalytic processes. researchgate.net

Dinuclear Transition Metal Complexes with DPFN Ligand
Metal CenterBridging LigandMetal-Metal Distance (Å)SignificanceReference
Manganese (Mn)Chloro (Cl)3.2410Open coordination sites for catalyst design rsc.org
Cobalt (Co)Hydroxo (OH)2.9926
Nickel (Ni)Aqua (H2O)2.7826

Organocatalytic Applications of this compound Derivatives

The use of this compound derivatives as organocatalysts is a nascent and prospective field of research. While there is extensive research on the synthesis of naphthyridine derivatives using organocatalysts, their application as the catalyst itself is less developed.

The structural features of the this compound scaffold suggest significant potential in this area. The Lewis basic nitrogen atoms could act as hydrogen bond acceptors or be protonated to form chiral Brønsted acids. By introducing chiral substituents onto the naphthyridine backbone, it is feasible to design novel chiral organocatalysts. The electron-withdrawing fluoro group could influence the pKa of the nitrogen atoms, allowing for the tuning of their basicity and catalytic activity. This represents a promising, albeit currently underexplored, direction for future research in asymmetric organocatalysis.

Design of Supramolecular Catalysts Utilizing this compound

While direct, experimentally verified examples of supramolecular catalysts explicitly incorporating a this compound unit are not yet prevalent in the literature, the inherent characteristics of this molecule suggest significant potential for its use in the rational design of such catalytic systems. Supramolecular catalysis relies on the principles of molecular recognition and self-assembly to create organized structures that can facilitate and control chemical reactions. The design of these catalysts often involves the strategic placement of functional groups that can participate in non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking.

The this compound core is well-suited for these purposes for several key reasons:

Coordination Sites: The two nitrogen atoms in the naphthyridine ring system can act as Lewis basic sites for coordination with metal centers. This allows for the construction of well-defined metallosupramolecular architectures, including cages, capsules, and frameworks, where the this compound unit can act as a ligand. The electronic properties of the resulting metal complex can be fine-tuned by the electron-withdrawing nature of the fluorine atom.

Hydrogen Bonding Capabilities: The nitrogen atoms can also serve as hydrogen bond acceptors, enabling the formation of predictable hydrogen-bonded networks. This is a fundamental interaction in the self-assembly of many organic supramolecular structures.

Modulation of Electronic Properties: The presence of a fluorine atom at the 6-position significantly influences the electronic distribution within the aromatic system. This electron-withdrawing effect can enhance the acidity of neighboring C-H bonds, potentially allowing for participation in C-H···X hydrogen bonds or other weak interactions. Furthermore, this electronic modulation can influence the catalytic activity of an associated metal center.

Potential for Halogen Bonding: The fluorine atom itself can act as a halogen bond acceptor, an interaction that is gaining increasing recognition in supramolecular chemistry and catalyst design.

The theoretical design of supramolecular catalysts based on this compound could involve its incorporation into larger macrocyclic or cage-like structures. Within the confined space of such a host, the this compound unit could contribute to substrate binding and activation, leading to enhanced reaction rates and selectivities. Future research in this area will likely focus on the synthesis of novel ligands and building blocks derived from this compound and the exploration of their self-assembly behavior with various metal ions and organic components.

Chemical Biology Tools Development and Molecular Recognition Studies

The naphthyridine framework has been a subject of molecular recognition studies, and the introduction of a fluorine atom opens up new avenues for the development of sophisticated chemical biology tools.

The development of chemical probes to study biological systems is a cornerstone of chemical biology. This compound possesses attributes that make it an attractive candidate for the design of such probes. Naphthyridine derivatives have been investigated for their fluorescence properties, and it is conceivable that this compound-based compounds could be developed as fluorescent probes. mdpi.com These probes could be designed to exhibit changes in their fluorescence emission upon binding to a specific biological target, such as a protein or nucleic acid, allowing for the visualization and quantification of these interactions. mdpi.com

Furthermore, the fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. A this compound-containing probe could be used in ¹⁹F NMR-based screening assays to identify binding partners from complex biological mixtures. Theoretical studies, such as molecular docking and quantum mechanical calculations, can aid in the rational design of these probes by predicting their binding modes and affinities for target biomolecules.

The this compound core has been utilized as a scaffold in the design of biologically active molecules, particularly in the development of antibacterial agents. nih.govnih.gov Its rigid, planar structure provides a well-defined framework upon which various functional groups can be appended to optimize interactions with a biological target. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions.

In a generalized, non-clinical context, the this compound scaffold offers several advantages for structure-based ligand design:

Synthetic Tractability: The synthesis of substituted naphthyridines is well-established, allowing for the systematic variation of substituents to explore the structure-activity relationship (SAR).

Rigidity: The rigid nature of the scaffold reduces the conformational entropy upon binding, which can contribute to higher binding affinities.

Tunable Electronics: The fluorine atom allows for the fine-tuning of the electronic properties of the molecule, which can impact its binding affinity and selectivity.

Computational methods, such as molecular modeling and virtual screening, can be employed to design libraries of this compound derivatives with the potential to bind to a wide range of protein targets.

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While specific host-guest systems involving this compound are not extensively documented, its structural and electronic features suggest its potential utility in this area.

The electron-deficient nature of the fluorinated aromatic ring system could allow this compound to act as a guest for electron-rich hosts, such as cyclophanes or other macrocycles with π-donating cavities. Conversely, it could be incorporated into a larger host structure, where its nitrogen atoms and fluorine atom could participate in the recognition of specific guest molecules. For instance, the nitrogen atoms could hydrogen bond to a complementary guest, while the fluorinated ring could engage in favorable electrostatic or dispersion interactions. The rational design of such systems would rely on computational modeling to predict the complementarity between the host and guest in terms of size, shape, and electronic properties.

Interdisciplinary Research Integrating this compound (e.g., self-assembly, advanced materials)

The unique properties of fluorinated organic molecules are increasingly being harnessed in the field of materials science. The introduction of fluorine can influence intermolecular interactions, leading to distinct self-assembly behaviors and material properties. Research on the self-assembly of fluorinated peptides and block copolymers has demonstrated the profound impact of fluorination on the resulting nanostructures. rsc.orgrsc.org

In this context, this compound represents a promising building block for the creation of novel organic materials. Its propensity for self-assembly through π-π stacking and hydrogen bonding could be exploited to construct well-ordered supramolecular polymers, gels, or liquid crystals. The fluorine atoms could lead to the formation of segregated fluorous domains, influencing the morphology and properties of the resulting materials. Potential applications for such materials could include organic electronics, sensing, and catalysis. Interdisciplinary collaborations between synthetic organic chemists, materials scientists, and physicists will be crucial for unlocking the full potential of this compound in this domain.

Environmental Fate and Degradation Studies of this compound (if academic research indicates this as an area of focus for this compound type)

While specific studies on the environmental fate and degradation of this compound are scarce, research on the biodegradation of other fluorinated aromatic compounds provides some insights into its potential behavior in the environment. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts high metabolic stability to fluorinated compounds. researchgate.net

Studies on fluorinated aromatics have shown that their degradation can be challenging for microorganisms. researchgate.netnih.gov However, some bacteria have been identified that can defluorinate and degrade certain fluorinated benzoates under specific conditions. nih.gov The degradation pathways often involve initial enzymatic reactions at other positions on the aromatic ring, which can then facilitate the eventual cleavage of the C-F bond. mdpi.com Plant peroxidases have also been shown to catalyze the degradation of fluorinated phenolic compounds. nih.gov

Given the stability of the C-F bond and the aromatic naphthyridine core, it is likely that this compound would be relatively persistent in the environment. Its potential for bioaccumulation and ecotoxicity would need to be assessed through dedicated environmental fate and degradation studies. Such research is crucial for a comprehensive understanding of the environmental impact of this and other emerging fluorinated compounds.

Conclusion and Future Outlook in 6 Fluoronaphthyridine Research

Synthesis of Key Advancements in 6-Fluoronaphthyridine Chemistry

Research into this compound chemistry has been largely driven by the pursuit of new antimicrobial agents. The 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid core is the fundamental structure for several commercially significant antibacterial drugs. nih.govmdpi.com The introduction of a fluorine atom at the C-6 position, combined with various substituents at the N-1 and C-7 positions, proved to be a highly successful strategy in developing the class of antibiotics known as fluoroquinolones. nih.gov

Key advancements in this area include:

Development of Potent Antibacterial Agents: The synthesis of numerous derivatives has led to the discovery of compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Notable examples that have been introduced into medicine include Enoxacin, Trovafloxacin, and Gemifloxacin, all of which feature the 6-fluoro-1,8-naphthyridine core. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Extensive research has elucidated critical structure-activity relationships. For instance, the combination of a cyclopropyl (B3062369) group at the N-1 position and specific amino-containing cyclic moieties at C-7 was found to confer optimal antibacterial and pharmacokinetic properties. nih.gov SAR studies have been crucial in refining the molecular architecture to enhance potency and reduce potential side effects. nih.govacs.org

Expansion to Other Therapeutic Areas: While antibacterial research has dominated, recent efforts have explored this compound derivatives for other applications. For example, novel 1,6-naphthyridine-2-one derivatives have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for potential use in colorectal cancer treatment. nih.gov

The table below summarizes some key this compound derivatives and their primary area of investigation.

Compound NameNaphthyridine CoreKey SubstituentsPrimary Application/Significance
Enoxacin1,8-Naphthyridine (B1210474)N-1: ethyl, C-7: piperazin-1-ylBroad-spectrum antibacterial agent nih.gov
Trovafloxacin1,8-NaphthyridineN-1: 2,4-difluorophenyl, C-7: (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-ylBroad-spectrum antibacterial agent; inhibitor of DNA gyrase and topoisomerase IV nih.gov
Gemifloxacin1,8-NaphthyridineN-1: cyclopropyl, C-7: (R,S)-3-(aminomethyl)-4-(syn-methoxyimino)-1-pyrrolidinylAntibacterial agent for respiratory tract infections nih.govmdpi.com
BMY 437481,8-NaphthyridineN-1: cyclopropyl, C-7: (3S)-3-aminopyrrolidine, C-5: methylInvestigated for improved therapeutic potential as an antibacterial agent acs.org

Identification of Current Limitations and Remaining Challenges

Despite significant progress, the chemistry of this compound is not without its challenges. These limitations often relate to the synthesis and strategic manipulation of the fluorinated core.

Regioselective Fluorination: The introduction of a fluorine atom at a specific position on the heterocyclic ring remains a formidable task. rsc.org Traditional methods for creating C(sp²)–F bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and may not be suitable for complex molecules with sensitive functional groups. rsc.org Developing milder and more regioselective fluorination techniques is a persistent challenge.

Limited Isomer Exploration: The vast majority of research has focused on the 6-fluoro-1,8-naphthyridine isomer due to its proven success in antibacterial drug discovery. nih.govmdpi.com Other isomers, such as 1,6-naphthyridines or 2,6-naphthyridines, remain comparatively underexplored, representing a missed opportunity for discovering novel biological activities. nih.govresearchgate.net

Promising Avenues for Future Academic Research on this compound

Future research in the field of this compound is poised to expand in several exciting directions, moving beyond the traditional focus on antibacterial agents.

Exploration of New Biological Targets: The naphthyridine scaffold is a versatile platform for designing inhibitors for various biological targets. As demonstrated by recent studies on FGFR4 inhibitors, there is significant potential for developing this compound derivatives as anticancer, antiviral, or anti-inflammatory agents. nih.gov Systematic screening of existing and novel compound libraries against a wider range of biological targets could yield new therapeutic leads.

Development of Novel Synthetic Methodologies: A key area for academic research is the development of innovative synthetic methods. This includes late-stage fluorination techniques that would allow for the introduction of fluorine at the final steps of a synthesis, enabling rapid diversification of complex molecules. rsc.org Furthermore, advancing catalytic and one-pot strategies for building the core naphthyridine ring will be crucial for creating structural diversity efficiently. rsc.org

Investigation of Underrepresented Isomers: A systematic investigation into the synthesis and biological activity of less-common this compound isomers is warranted. Each isomer presents a unique three-dimensional arrangement of nitrogen atoms and substituents, which could lead to novel interactions with biological targets and uncover unprecedented pharmacological profiles. researchgate.net

Broader Implications for Fluorinated Heterocycle Science and Technology

The study of this compound has significant implications for the broader field of fluorinated heterocycle chemistry and drug discovery. The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. researchgate.net

The success of this compound-based drugs serves as a powerful case study demonstrating the benefits of fluorination. The fluorine atom can dramatically alter a molecule's properties, including:

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the half-life of a drug. rsc.orgresearchgate.net

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, enhancing binding affinity and potency. rsc.org

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. researchgate.netresearchgate.net

The challenges and successes encountered in this compound research inform and inspire the development of other fluorinated heterocyclic drug candidates. The continuous innovation in fluorination methods and the growing understanding of fluorine's effects on molecular properties will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. rsc.orgmdpi.com

Q & A

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading). For example, a 2^3 factorial design can test temperature, reaction time, and reagent ratios .
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts .

Basic: How should researchers characterize this compound to confirm purity and structural identity?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with literature values. Fluorine environments at C6 should show distinct coupling patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with theoretical masses (±3 ppm tolerance) .
  • Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N/F percentages.

Note : For novel derivatives, include X-ray crystallography to resolve stereochemical ambiguities .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C3 and C7 positions often exhibit higher reactivity in Suzuki-Miyaura couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) to predict yields .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Address this via:

  • Meta-analysis : Compile IC50_{50} values from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Standardized protocols : Re-test compounds under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate biological effects .
  • Purity verification : Use HPLC-DAD-ELSD to confirm compound integrity before bioassays .

Methodological: What frameworks guide the formulation of research questions for this compound studies?

Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • Example :
    • Population : this compound derivatives.
    • Intervention : Fluorination at C6 vs. C7.
    • Comparison : Reactivity in Pd-catalyzed couplings.
    • Outcome : Yield and regioselectivity trends .

Ensure questions are open-ended (e.g., "How does solvent polarity affect fluorination kinetics?") rather than binary .

Methodological: How should researchers design experiments to assess the stability of this compound under physiological conditions?

Answer:

  • Accelerated stability studies : Expose compounds to pH gradients (1.2–7.4) at 37°C and monitor degradation via LC-MS/MS over 72 hours .
  • Kinetic modeling : Use pseudo-first-order equations to calculate half-lives (t1/2t_{1/2}) and identify degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Control variables : Include antioxidants (e.g., ascorbic acid) or light-blocking conditions to isolate degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.